molecular formula C7H3BrF4O B1484762 2-Bromo-5-fluoro-4-hydroxybenzotrifluoride CAS No. 1805251-78-8

2-Bromo-5-fluoro-4-hydroxybenzotrifluoride

Cat. No.: B1484762
CAS No.: 1805251-78-8
M. Wt: 259 g/mol
InChI Key: ZHOOIXCCAITBJR-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-hydroxybenzotrifluoride is a chemical compound with the molecular formula C7H3BrF4O. It is a derivative of benzotrifluoride, where the benzene ring is substituted with bromine, fluorine, and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-hydroxybenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method is the reaction of 2-bromo-5-fluorobenzotrifluoride with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-hydroxybenzotrifluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.

Major Products Formed

The major products formed from these reactions include substituted benzotrifluorides, biaryl compounds, and various derivatives with modified functional groups .

Scientific Research Applications

2-Bromo-5-fluoro-4-hydroxybenzotrifluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-hydroxybenzotrifluoride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorobenzotrifluoride
  • 2-Bromo-4-fluoro-5-hydroxybenzotrifluoride
  • 2-Bromo-5-hydroxybenzotrifluoride

Uniqueness

2-Bromo-5-fluoro-4-hydroxybenzotrifluoride is unique due to the presence of both bromine and fluorine atoms along with a hydroxyl group on the benzotrifluoride core. This combination of substituents imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

5-bromo-2-fluoro-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOOIXCCAITBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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